molecular formula C23H20N2O3S B2708847 (E)-1-benzyl-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893313-20-7

(E)-1-benzyl-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2708847
CAS RN: 893313-20-7
M. Wt: 404.48
InChI Key: VBALIDDVTGQJRM-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-benzyl-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

One study describes the reactivity of a related compound, 2-methyl-2H-1,2-benzothiazin-4-(3H)-one 1,1 dioxide, which is transformed into various derivatives through reactions with p-toluenesulfonyl azide. This research illustrates the compound's utility in generating isomeric tosylamino derivatives, demonstrating its versatility in synthetic organic chemistry (Consonni, Croce, & Ferraccioli, 1990).

Biological Activity

Another area of focus is the synthesis of novel biologically active derivatives. For instance, a series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized and evaluated for their antibacterial and antioxidant activities. This research highlights the potential therapeutic applications of these compounds (Zia-ur-Rehman et al., 2009).

Novel Compound Synthesis

Research into palladium-catalyzed reactions of benzotriazin-4(3H)-ones incorporating isocyanides to produce iminoisoindolinones underscores the compound's role in developing new chemical entities. Such studies contribute to the advancement of organic synthesis methodologies and the discovery of novel compounds with potential applications across various fields (Miura et al., 2011).

Mechanistic Insights and Synthesis Optimization

Investigations into the synthesis of 2-amino-3-R-4-aryl-4H-pyrans derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide offer insights into reaction mechanisms and product selectivity. Such research is crucial for optimizing synthesis pathways and understanding the underlying chemistry, enabling the development of more efficient and selective synthetic procedures (Lega et al., 2016).

properties

IUPAC Name

(3E)-1-benzyl-3-[(2-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-17-9-5-7-13-20(17)24-15-22-23(26)19-12-6-8-14-21(19)25(29(22,27)28)16-18-10-3-2-4-11-18/h2-15,24H,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBALIDDVTGQJRM-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.